Cas no 1421482-15-6 (2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine)
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine structure](https://ja.kuujia.com/scimg/cas/1421482-15-6x500.png)
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- (5-methyl-1-phenylpyrazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
- 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine
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- インチ: 1S/C22H21F3N4O2/c1-15-19(14-27-29(15)17-5-3-2-4-6-17)21(30)28-11-9-18(10-12-28)31-20-8-7-16(13-26-20)22(23,24)25/h2-8,13-14,18H,9-12H2,1H3
- InChIKey: MBHBQZNXJYNGOS-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(C)N(C2=CC=CC=C2)N=C1)(N1CCC(OC2=NC=C(C(F)(F)F)C=C2)CC1)=O
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-0452-2μmol |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-10μmol |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-30mg |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-10mg |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-1mg |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-100mg |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-25mg |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-20μmol |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-2mg |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6359-0452-3mg |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine |
1421482-15-6 | 3mg |
$63.0 | 2023-09-09 |
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine (CAS No. 1421482-15-6)
2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine, identified by its CAS number 1421482-15-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this compound, particularly the presence of a piperidine moiety linked to a pyrazole ring and a trifluoromethyl substituent on the pyridine ring, contribute to its unique chemical and biological properties.
The piperidine ring is a common pharmacophore in many bioactive molecules, known for its ability to enhance binding affinity and selectivity towards biological targets. In this compound, the piperidine ring is further functionalized with a 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl group, which introduces additional interactions with biological receptors. This structural design suggests potential applications in the development of drugs targeting various diseases, including neurological disorders and inflammatory conditions.
The trifluoromethyl group is another critical feature of this compound, widely recognized for its ability to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The presence of this group in the 5-position of the pyridine ring enhances the overall potency and selectivity of the molecule, making it an attractive candidate for further development.
In recent years, there has been growing interest in the development of novel therapeutic agents based on heterocyclic compounds. The combination of piperidine, pyrazole, and pyridine moieties in this compound provides a rich framework for exploring diverse biological activities. Studies have shown that such structures can interact with multiple targets, leading to multifunctional drug candidates with enhanced therapeutic profiles.
The synthesis of 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine) involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. The introduction of the piperidine and pyrazole units necessitates careful selection of reagents and catalysts to ensure optimal functional group compatibility. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently.
The biological evaluation of this compound has revealed promising activities in preclinical models. Initial studies have demonstrated that it exhibits inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The unique combination of structural features suggests potential applications in treating conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, the compound shows anti-inflammatory properties, making it a candidate for developing novel treatments for chronic inflammatory diseases.
The pharmacokinetic profile of 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine) has been carefully evaluated to ensure its suitability for clinical development. Studies indicate that the compound exhibits good oral bioavailability and favorable metabolic stability, suggesting potential for effective drug delivery. Further investigations are ongoing to optimize its pharmacokinetic properties and assess its safety profile in animal models.
The development of novel drug candidates relies heavily on advancements in computational chemistry and molecular modeling techniques. These tools have been instrumental in understanding the interactions between 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine strong>) and biological targets at the molecular level. By predicting binding affinities and identifying key interaction points, researchers can refine molecular structures to enhance potency and selectivity.
In conclusion, 2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yloxy]} -5-(
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